![molecular formula C17H20N2O4 B6636001 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6636001.png)
1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid, also known as Boc-PRO, is a chemical compound that is widely used in scientific research. It is a derivative of proline, which is an amino acid that is commonly found in proteins. Boc-PRO is used in a variety of research applications, including drug development, enzyme studies, and protein structure analysis. In
Mechanism of Action
The mechanism of action of 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid is not well understood, but it is believed to act as a competitive inhibitor of enzymes that catalyze the hydrolysis of peptides. 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid is also believed to interact with proteins and enzymes in a non-covalent manner, which can affect their conformation and function.
Biochemical and Physiological Effects:
1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that catalyze the hydrolysis of peptides, which can be useful in drug development. 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid has also been shown to affect the conformation and function of proteins and enzymes, which can be useful in protein structure analysis and enzyme studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid in lab experiments is its versatility. It can be used in a variety of research applications, including drug development, enzyme studies, and protein structure analysis. Additionally, 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid is relatively easy to synthesize and purify, which makes it a popular choice for researchers. However, there are also some limitations to using 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid in lab experiments. One limitation is that it can be difficult to work with due to its hydrophobic nature. Additionally, 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid can be expensive to synthesize, which can be a limiting factor for some researchers.
Future Directions
There are many potential future directions for research involving 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid. One area of research is the development of new peptidomimetics and peptide-based drugs using 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid as a building block. Additionally, 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid could be used to study the mechanism of action of enzymes and to design new enzyme inhibitors. Another potential area of research is the use of 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid in protein structure analysis, where it could be used to study the conformational properties of proteins. Finally, 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid could be used in the development of new materials with unique properties, such as hydrophobic coatings or self-assembling structures.
Conclusion:
In conclusion, 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a versatile and widely used compound in scientific research. It is used in a variety of research applications, including drug development, enzyme studies, and protein structure analysis. 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid has many potential future directions for research, including the development of new peptidomimetics and peptide-based drugs, the study of enzyme mechanisms, and the development of new materials. Despite its advantages, 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid also has some limitations, including its hydrophobic nature and the cost of synthesis. Overall, 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid is an important compound in scientific research with many potential applications in the future.
Synthesis Methods
1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc-based peptide synthesis. In solid-phase peptide synthesis, 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid is synthesized on a solid support, which allows for the efficient purification of the compound. In solution-phase peptide synthesis, 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid is synthesized in solution and then purified using chromatography. Fmoc-based peptide synthesis is a popular method for the synthesis of 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid and other peptides, which involves the use of a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Scientific Research Applications
1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in the field of drug development. It is used as a building block for the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of peptides. 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid is also used in enzyme studies, where it can be used to study the mechanism of action of enzymes and to design enzyme inhibitors. Additionally, 1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid is used in protein structure analysis, where it can be used to study the conformational properties of proteins.
properties
IUPAC Name |
1-(1-benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-15-10-13(17(22)23)11-19(15)14-6-8-18(9-7-14)16(21)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABSOIMDAAUKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(CC2=O)C(=O)O)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
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